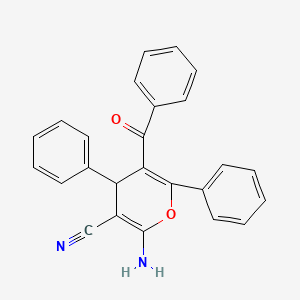

2-amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile is a heterocyclic compound . It is a polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative , which are important heterocyclic compounds with a wide range of interesting biological activities .

Synthesis Analysis

The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .Molecular Structure Analysis

The molecular formula of 2-amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile is C18H14N2O . The structure of this compound includes a 4H-pyran core, which is a common structural motif in many natural products or pharmaceutical compounds .Chemical Reactions Analysis

The synthesis of 2-amino-4H-pyran-3-carbonitriles involves several strategies, including reactions in racemic or enantiomerically pure form . The interaction of related compounds with different active methylene reagents can lead to the cleavage and subsequent recyclization of the pyran ring to afford the corresponding 4H-pyran derivatives .Physical And Chemical Properties Analysis

The molecular weight of 2-amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile is 274.3 g/mol . Other physical and chemical properties such as its density, boiling point, and melting point are not specified in the retrieved papers.Aplicaciones Científicas De Investigación

Pharmacological Properties

- Field : Pharmacology

- Application : Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are very important heterocyclic compounds with a wide range of interesting biological activities . They have huge potential in drug discovery .

- Methods : The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .

- Results : These compounds can be considered as key intermediates for subsequent transformations .

Photopolymerization Monitoring

- Field : Chemical Sensors

- Application : A series of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been used as fluorescent molecular sensors for monitoring photopolymerization processes of different monomers by the Fluorescence Probe Technique (FPT) .

- Methods : The 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives accelerate the cationic photopolymerization process initiated with diphenyliodonium photoinitiators at the wavelength where the photoinitiator alone does not work .

- Results : These derivatives are particularly efficient for the photoinitiation of cationic photopolymerization of an epoxide and vinyl monomers . They are proposed to be used in a dual role: as fluorescent sensors for monitoring the free-radical, thiol-ene and cationic polymerization progress, and as long-wavelength co-initiators for diphenyliodonium salts initiators .

Synthesis of Substituted 2-amino-4-(2-ethoxybenzo[d][1, 3]dioxol-5-yl)-4H-pyran-3-carbonitriles

- Field : Organic Chemistry

- Application : A new class of substituted 2-amino-4-(2-ethoxybenzo[d][1, 3]dioxol-5-yl)-4H-pyran-3-carbonitriles were produced . These compounds could be used in the synthesis of more complex organic molecules .

- Methods : 2-Ethoxybenzo[d][1, 3]dioxole-5-carbaldehyde was synthesized via treatment of 3,4-dihydroxybenzaldehyde with triethyl orthoformate .

- Results : The substituted 2-amino-4-(2-ethoxybenzo[d][1, 3]dioxol-5-yl)-4H-pyran-3-carbonitriles were produced in high yields (88–92%) .

Synthesis of 2-Amino-4-(4-Cyanophenyl)-6-(4-Methoxyphenyl)-Pyridine-3-Carbonitrile

- Field : Organic Chemistry

- Application : A series of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been used as fluorescent molecular sensors for monitoring photopolymerization processes of different monomers by the Fluorescence Probe Technique (FPT) .

- Methods : The 2-amino-4-(4-cyanophenyl)-6-(4-methoxyphenyl)-pyridine-3-carbonitrile (S5) showed the highest sensitivity within the series of the pyridine derivatives studied .

- Results : This sensitivity is even twice higher to the sensitivity of Coumarin 1 used as a reference .

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N2O2/c26-16-20-21(17-10-4-1-5-11-17)22(23(28)18-12-6-2-7-13-18)24(29-25(20)27)19-14-8-3-9-15-19/h1-15,21H,27H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZDPKFQUMXTIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=C(OC(=C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2370968.png)

![8-chloro-3-(4-ethylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2370975.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2370976.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2370978.png)

![1-{[4-(4-Tert-butyl-1,3-thiazol-2-yl)-2-thienyl]sulfonyl}azepane](/img/structure/B2370980.png)